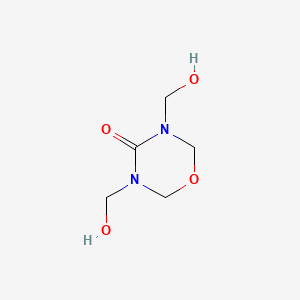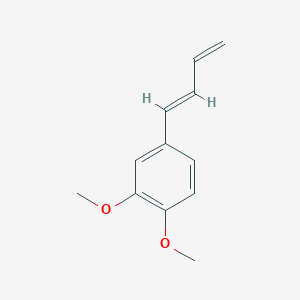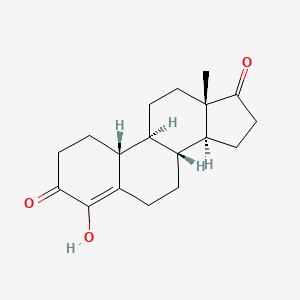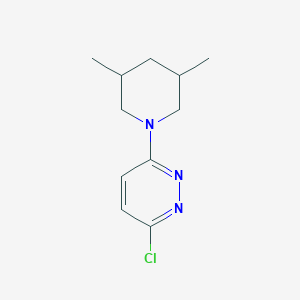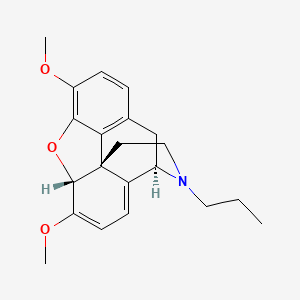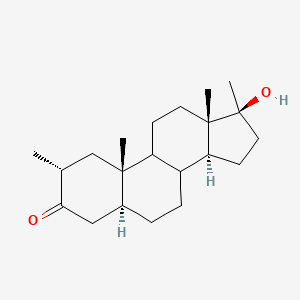
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one, also known as 17alpha-Methyl-drostanolone or Methasterone, is a synthetic anabolic-androgenic steroid (AAS). This compound is known for its potent anabolic properties and relatively low androgenic effects. It has been used in various applications, including performance enhancement and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one typically involves the methylation of dihydrotestosterone (DHT). The process includes the following steps:
Starting Material: Dihydrotestosterone (DHT).
Methylation: Introduction of methyl groups at the 2alpha and 17alpha positions using methylating agents such as methyl iodide or dimethyl sulfate.
Reduction: Reduction of the 3-keto group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methylation and reduction reactions.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: Reduction of the ketone group back to a hydroxyl group using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Formation of this compound-3-one.
Reduction: Regeneration of the original compound from its oxidized form.
Substitution: Formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one has been extensively studied for its applications in:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in animal models.
Medicine: Investigated for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets include:
Androgen Receptors: Primary targets for the anabolic effects.
Pathways Involved: Activation of the androgen receptor signaling pathway, leading to downstream effects on muscle protein synthesis and growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldrostanolone (Superdrol): Another potent anabolic steroid with similar structure and effects.
Dymethazine: A prohormone that converts to 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one in the body.
Oxymetholone (Anadrol): A synthetic anabolic steroid with potent anabolic effects but higher androgenic activity.
Uniqueness
This compound is unique due to its high anabolic-to-androgenic ratio, making it effective for muscle growth with fewer androgenic side effects compared to other steroids. Its methylation at the 2alpha and 17alpha positions also enhances its oral bioavailability and stability.
Eigenschaften
Molekularformel |
C21H34O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(2R,5S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
QCWCXSMWLJFBNM-GFTQMGSFSA-N |
Isomerische SMILES |
C[C@@H]1C[C@]2([C@@H](CCC3C2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C |
Kanonische SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
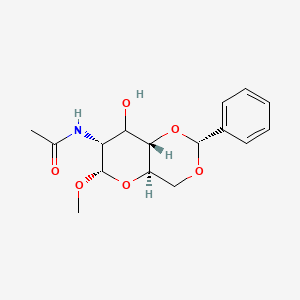
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
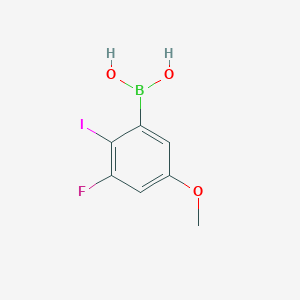
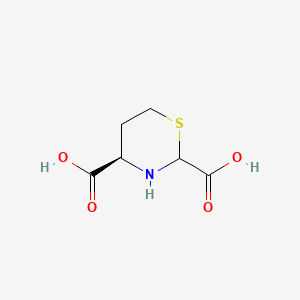
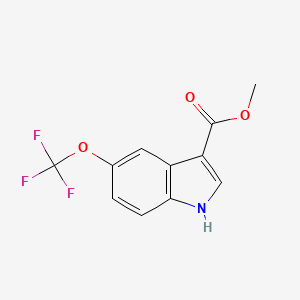
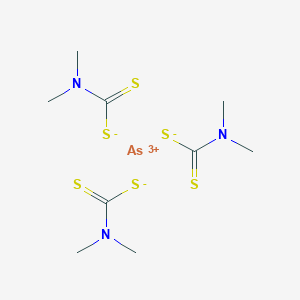
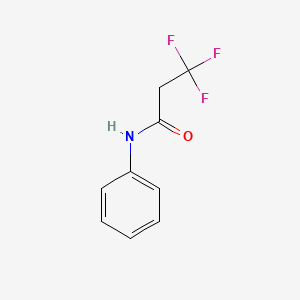
![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
